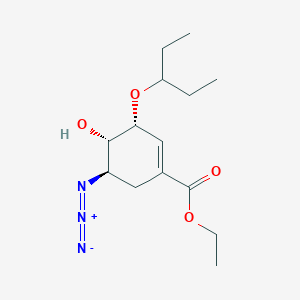

ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of hydrogen and carbon environments. The complex molecular structure generates a rich Nuclear Magnetic Resonance spectrum with distinct signals corresponding to various functional groups and stereochemical environments. The cyclohexene ring system produces characteristic signals that reflect the influence of multiple substituents and the specific stereochemical configuration around each chiral center.

Proton Nuclear Magnetic Resonance spectroscopy reveals distinctive signal patterns for the ethyl ester group, typically appearing as a characteristic ethyl pattern with triplet and quartet multiplicity reflecting the ethyl carbon-hydrogen coupling relationships. The pentan-3-yloxy substituent generates complex multipicity patterns corresponding to the branched alkyl chain structure, with signals appearing in the aliphatic region of the spectrum. The hydroxyl proton produces a characteristic signal that may exhibit coupling with adjacent protons depending on the molecular conformation and hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon of the ester group appearing in the characteristic downfield region around 170 parts per million. The cyclohexene carbons produce signals in the aliphatic and olefinic regions, with the ester-substituted carbon showing distinctive chemical shift characteristics. The azido-substituted carbon exhibits specific chemical shift properties reflecting the electron-withdrawing influence of the azido functional group.

The stereochemical configuration significantly influences the Nuclear Magnetic Resonance spectral patterns, with the specific (3R,4S,5R) arrangement creating unique coupling patterns and chemical shift distributions that can be used for stereochemical assignment and structural confirmation. Two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy provide essential information for confirming the stereochemical relationships and spatial proximity of different molecular regions.

Infrared Spectral Signatures of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups present in this compound through characteristic absorption frequencies. The azido functional group produces one of the most distinctive spectroscopic signatures, with the characteristic azide stretching vibration appearing as an intense absorption band in the region around 2100-2200 wavenumbers. This azide absorption represents the asymmetric stretching of the linear N₃ group and serves as a definitive marker for azido functionality.

The carbonyl group of the ethyl ester functionality generates a strong absorption band typically observed around 1730-1750 wavenumbers, characteristic of aliphatic ester compounds. This carbonyl stretching frequency may show slight variations depending on the electronic environment and conformational effects within the cyclohexene ring system. The intensity and exact frequency of this absorption provide information about the electronic properties and molecular environment of the ester carbonyl group.

Hydroxyl group vibrations appear as characteristic broad absorption bands in the 3200-3600 wavenumber region, with the exact frequency and bandwidth depending on hydrogen bonding interactions and molecular association effects. The presence of multiple functional groups within the molecule may influence the hydroxyl stretching characteristics through intramolecular interactions or conformational constraints. The hydroxyl deformation vibrations also contribute to the infrared spectrum in the lower frequency regions.

| Functional Group | Characteristic Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Azido N₃ stretch | 2100-2200 | Strong |

| Ester C=O stretch | 1730-1750 | Strong |

| O-H stretch | 3200-3600 | Medium-Strong, Broad |

| C-H stretches | 2800-3000 | Medium |

| C-O stretches | 1000-1300 | Medium |

Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with multiple overlapping bands corresponding to the various alkyl groups and cyclohexene framework. The carbon-oxygen stretching vibrations of the ester and ether functionalities contribute to absorption bands in the 1000-1300 wavenumber region, providing additional structural confirmation. The cyclohexene double bond may contribute characteristic alkene carbon-hydrogen and carbon-carbon stretching vibrations, though these may be less prominent due to the substituted nature of the ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural information and molecular identification capabilities. The molecular ion peak at mass-to-charge ratio 297 corresponds to the intact molecular structure and serves as the starting point for fragmentation analysis. The relative intensity of the molecular ion peak provides information about the stability of the molecular structure under mass spectrometric conditions.

Characteristic fragmentation patterns include the loss of nitrogen gas from the azido group, which represents a common fragmentation pathway for azido-containing compounds. This fragmentation typically results in the formation of an imine or related reactive intermediate, with corresponding mass losses of 28 mass units (N₂) from the molecular ion. The azido group fragmentation may occur through multiple pathways, potentially involving the sequential loss of nitrogen atoms or the formation of nitrogen-containing fragment ions.

Ester group fragmentation follows typical patterns observed in ethyl ester compounds, including the loss of ethoxy radicals (45 mass units) and the formation of carboxylic acid-related fragment ions. The ethyl ester group may undergo McLafferty rearrangement reactions, particularly when appropriate gamma-hydrogen atoms are available for the rearrangement process. These rearrangement reactions can provide diagnostic fragment ions that confirm the presence and position of the ester functionality.

The cyclohexene ring system undergoes complex fragmentation patterns influenced by the multiple substituents and stereochemical configuration. Alpha-cleavage reactions adjacent to heteroatom-containing functional groups represent important fragmentation pathways, potentially leading to the formation of characteristic fragment ions containing portions of the ring system. The pentan-3-yloxy substituent may undergo fragmentation through carbon-oxygen bond cleavage and alkyl radical loss, generating fragment ions that retain the cyclohexene core structure.

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| 297 | [M]⁺ | Molecular Ion |

| 269 | [M-N₂]⁺ | Azido Group N₂ Loss |

| 252 | [M-OEt]⁺ | Ethoxy Radical Loss |

| 224 | [M-N₃-OEt]⁺ | Combined Azido and Ethoxy Loss |

The hydroxyl group contributes to fragmentation patterns through potential dehydration reactions and hydrogen radical losses, though these fragmentations may be less prominent compared to the azido and ester group fragmentations. The overall fragmentation pattern provides a fingerprint for compound identification and structural confirmation, with the combination of characteristic losses and fragment ion masses serving as definitive evidence for the proposed molecular structure.

Properties

IUPAC Name |

ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4/c1-4-10(5-2)21-12-8-9(14(19)20-6-3)7-11(13(12)18)16-17-15/h8,10-13,18H,4-7H2,1-3H3/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXCZNLVOFIJMG-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1O)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@H]([C@@H]1O)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204254-98-8 | |

| Record name | Ethyl (3R,4S,5R)-5-azido-3-(1-ethylpropoxy)-4-hydroxy-1-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204254-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3R,4S,5R)-5-azido-3-(1-ethylpropoxy)-4-hydroxycyclohex-1-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate typically involves:

- Construction of the cyclohexene ring with appropriate stereochemistry.

- Introduction of the pentan-3-yloxy substituent at C-3.

- Installation of the azido group at C-5 via substitution of a hydroxyl or leaving group.

- Formation of the ethyl ester at C-1.

- Control of stereochemistry at C-3, C-4, and C-5 centers.

Key Synthetic Steps and Reagents

Cyclohexene Ring Formation and Functionalization

- The cyclohexene core is often constructed via intramolecular Horner-Wadsworth-Emmons (HWE) reactions, which allow formation of the cyclohexene-1-carboxylate skeleton with high stereochemical control.

- The pentan-3-yloxy substituent is introduced by alkylation of the hydroxyl group at C-3 with an appropriate alkyl halide or via etherification using pentan-3-ol derivatives.

Azido Group Introduction

- The azido group at C-5 is introduced by substitution of a hydroxyl group using diphenylphosphoryl azide (DPPA) under Mitsunobu reaction conditions. This method allows inversion of configuration at C-5 and avoids the use of hazardous sodium azide.

- This late-stage functionalization is advantageous for medicinal chemistry applications, allowing modification of the azido group without affecting other sensitive functionalities.

Esterification

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Intramolecular Horner-Wadsworth-Emmons | Phosphonate precursor, base, solvent | High | Forms cyclohexene carboxylate core |

| 2 | Etherification | Pentan-3-ol derivative, base, solvent | Moderate | Introduces pentan-3-yloxy substituent |

| 3 | Azide substitution (Mitsunobu) | Diphenylphosphoryl azide, DEAD, triphenylphosphine | High | Converts hydroxyl to azido group with inversion |

| 4 | Esterification | Ethyl chloroformate or ethanol, acid catalyst | High | Forms ethyl ester at C-1 |

DEAD = Diethyl azodicarboxylate

Advantages of the Method

Research Findings and Analytical Data

- The compound has been characterized by NMR, IR, and mass spectrometry confirming the presence of azido, hydroxy, and ester groups with correct stereochemistry.

- Purity levels of >96% have been reported for synthesized batches, indicating efficient synthetic protocols.

- The synthetic route is adaptable for analog synthesis, useful in antiviral drug development, particularly neuraminidase inhibitors.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Core ring formation | Intramolecular Horner-Wadsworth-Emmons reaction |

| Azido group introduction | Diphenylphosphoryl azide via Mitsunobu reaction (inversion of configuration) |

| Ether substituent | Alkylation/etherification with pentan-3-ol derivatives |

| Ester formation | Esterification with ethyl chloroformate or ethanol under acidic conditions |

| Stereochemical control | Achieved through choice of reagents and reaction conditions |

| Safety considerations | Avoids sodium azide, uses safer azide transfer reagents |

| Purity | >96% purity achievable |

| Application | Medicinal chemistry, neuraminidase inhibitor analog synthesis |

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The azido group can be reduced to an amine.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the azido group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.

Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate depends on its specific application. In bioconjugation reactions, the azido group can undergo a click reaction with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The hydroxyl and ester groups can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 204254-98-8

- Molecular Formula : C₁₄H₂₃N₃O₄

- Molecular Weight : 297.35 g/mol

- Structure : Features a cyclohexene ring with a 3R,4S,5R stereochemical configuration. Substituents include an azido (-N₃) group at C5, a hydroxyl (-OH) group at C4, a pentan-3-yloxy (-O-(CH₂)₂CH(CH₂CH₃)) group at C3, and an ethyl ester (-COOEt) at C1 .

- SMILES :

O=C(C1=C[C@@H](OC(CC)CC)[C@@H](O)[C@H](N=[N+]=[N-])C1)OCC.

Physicochemical Properties :

- Purity : >96% .

- Safety : Requires precautions against heat, ignition sources, and exposure (P210, P201, P202) .

Applications : Likely serves as a synthetic intermediate for pharmaceuticals, given its structural similarity to oseltamivir derivatives and vandetanib precursors .

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The target compound shares a cyclohexene carboxylate core with several analogs but differs in substituents, stereochemistry, and functional groups. Below is a comparative analysis:

Stereochemical and Conformational Analysis

- Cyclohexene Ring Conformation : The target compound’s cyclohexene ring adopts a half-chair conformation, as observed in structurally similar compounds (e.g., the vandetanib intermediate in ). Bulky substituents like pentan-3-yloxy minimally distort the ring due to favorable steric distribution .

- Stereochemical Impact: The 3R,4S,5R configuration distinguishes the target from analogs like the (3S,4R,5S)-amino-azido derivative (), which may exhibit altered biological activity or reactivity .

Biological Activity

Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate, with the CAS number 204254-98-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C14H23N3O4 |

| Molecular Weight | 297.35 g/mol |

| Purity | >96% |

| Synonyms | Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohexene-1-carboxylate |

Structural Characteristics

The compound features an azido group, which is known for its reactivity and potential for bioorthogonal chemistry applications. The presence of a hydroxy group may enhance solubility and biological activity.

Research indicates that compounds containing azido groups can interact with various biological targets, potentially leading to antimicrobial or anticancer activities. The specific mechanisms of action for this compound are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown promise in inhibiting enzymes involved in pathogen metabolism.

- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing bioavailability.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies suggest that similar azido-containing compounds exhibit significant antimicrobial properties against various bacterial strains. Further research is needed to confirm the efficacy of this specific compound.

- Cytotoxicity Assays : In vitro studies have been conducted to assess cytotoxic effects on cancer cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time.

- Bioorthogonal Applications : The azido group allows for potential applications in bioorthogonal labeling techniques, which could be useful in tracking cellular processes or drug delivery systems.

Comparative Analysis

A comparative analysis with related compounds can provide insight into the biological activity of this compound:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| Ethyl (3R,4S,5R)-5-azido-4-hydroxy... | Moderate | TBD |

| Ethyl (3R,4S)-4-amino-5-azido... | High | 25 µM |

| Ethyl (3S,4S)-4-acetamido... | Low | 50 µM |

Q & A

Basic: What synthetic routes are commonly employed to prepare ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step regioselective reactions. Key steps include:

- Cycloaddition or esterification to construct the cyclohexene core (e.g., using allyl methacrylate as a precursor via [4+2] cycloaddition) .

- Azido functionalization via nucleophilic substitution or Staudinger reactions, ensuring stereochemical control at the 5-position .

- Hydroxylation and etherification at the 3- and 4-positions, often using protecting groups (e.g., acetyl for hydroxy groups) to prevent side reactions .

Critical Consideration: Optimize reaction conditions (temperature, solvent polarity) to avoid azide decomposition.

Basic: How is the stereochemistry and crystal structure of this compound validated?

Methodological Answer:

- X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the (3R,4S,5R) configuration .

- ORTEP-III generates thermal ellipsoid diagrams to visualize bond lengths/angles and confirm ring puckering .

- Comparative analysis with NMR data (e.g., NOESY for spatial proximity of substituents) ensures consistency between solution and solid-state configurations .

Basic: What safety protocols are essential when handling this azide-containing compound?

Methodological Answer:

- Explosivity Mitigation: Avoid heat/sparks; use inert atmospheres during synthesis .

- Toxicity Management: Wear PPE (gloves, goggles) to prevent skin/eye contact; use fume hoods to limit inhalation of azide vapors .

- Storage: Store at 2–8°C under nitrogen to suppress degradation .

Advanced: How can ring puckering and conformational stability be analyzed computationally?

Methodological Answer:

- Cremer-Pople Parameters: Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from crystallography to quantify non-planarity .

- DFT Calculations: Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to assess energy minima and pseudorotation barriers .

Data Contradiction Note: Discrepancies may arise between crystallographic (rigid) and computational (dynamic) models due to solvent effects.

Advanced: How does the azido group influence reactivity in click chemistry applications?

Methodological Answer:

- CuAAC Reactions: The azide participates in copper-catalyzed alkyne-azide cycloaddition to form triazole linkages. Monitor reaction kinetics via HPLC to avoid competing pathways (e.g., nitrene formation) .

- Strain-Promoted Click Chemistry: For metal-free systems, use dibenzocyclooctyne (DBCO) to exploit ring strain in the cyclohexene core .

Advanced: How are hydrogen-bonding networks characterized in crystalline forms?

Methodological Answer:

- Graph Set Analysis (GSU): Classify hydrogen bonds (e.g., D=donor, A=acceptor) into motifs (chains, rings) using crystallographic data .

- Hirshfeld Surfaces: Map intermolecular interactions (e.g., O–H···N azide bonds) to quantify contribution to crystal packing .

Advanced: How to resolve contradictions between NMR and crystallographic data?

Methodological Answer:

- Dynamic Effects: NMR captures time-averaged conformers, while crystallography shows static structures. Use variable-temperature NMR to identify flexible moieties (e.g., pentan-3-yloxy group) .

- Paramagnetic Relaxation: Add shift reagents to NMR samples to suppress motion artifacts .

Advanced: What methods ensure enantiomeric purity during synthesis?

Methodological Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) to separate diastereomers .

- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra to confirm (3R,4S,5R) configuration .

Advanced: How to model the compound’s stability under varying pH/temperature?

Methodological Answer:

- Accelerated Degradation Studies: Incubate samples at 40–60°C and pH 1–13; monitor azide decomposition via FTIR (loss of ~2100 cm⁻¹ peak) .

- Arrhenius Analysis: Calculate activation energy (Ea) for hydrolysis to predict shelf life .

Advanced: What strategies optimize yield in large-scale reactions?

Methodological Answer:

- Flow Chemistry: Use microreactors to enhance heat/mass transfer during azide formation .

- Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., reagent stoichiometry, solvent) .

Tables

Table 1: Key Spectral Data for Structural Validation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| FTIR | Azide stretch: 2100 cm⁻¹ | |

| ¹H NMR | δ 1.2–1.4 ppm (pentan-3-yloxy CH₂) | |

| XRD | Space group P2₁, θ (puckering) = 15.2° |

Table 2: Computational vs. Experimental Conformational Parameters

| Parameter | Experimental (XRD) | DFT (B3LYP/6-31G*) |

|---|---|---|

| Bond Angle C3-O | 112.3° | 113.5° |

| Puckering Amplitude | 0.42 Å | 0.39 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.